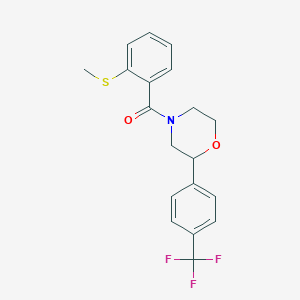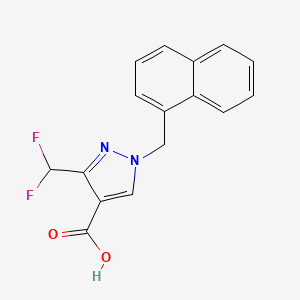![molecular formula C14H18N2O3 B2897847 N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 2396580-31-5](/img/structure/B2897847.png)
N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide, commonly known as HMPA, is a compound that has gained significant attention in scientific research due to its unique properties. HMPA is a morpholine derivative that has been synthesized and studied extensively in laboratories. This compound has shown promising results in various research applications and has the potential to be used in many future studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry Applications
N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide derivatives have been synthesized and evaluated for their potential medicinal properties. For example, compounds synthesized by modifying the structure of ibuprofen to include morpholine and other active hydrogen-containing compounds have demonstrated potent anti-inflammatory activity in preclinical models. This highlights the molecule's utility in drug design and discovery efforts aimed at developing new anti-inflammatory agents (Rajasekaran, Sivakumar, & Jayakar, 1999).
Biochemical and Pharmacological Investigations
Further chemical modifications of morpholine derivatives have led to the discovery of compounds with a variety of biological activities, including sympathomimetic, analgesic, antioxidant, anti-inflammatory, and anti-dyslipidemic properties. This diverse range of activities suggests the potential for morpholine derivatives in treating a wide array of conditions, from pain management to cardiovascular diseases (Rekka & Kourounakis, 2010).
Synthetic Methodologies
The morpholine moiety has also found applications in synthetic chemistry, serving as a building block in various organic transformations. For instance, morpholine derivatives have been utilized in the synthesis of α-hydroxyallenes and diastereoselective synthesis of functionalized tetrahydropyrimidin-2-thiones, demonstrating the versatility of morpholine-containing compounds in organic synthesis and the generation of novel chemical entities (Lerouge, 1984); (Liu, Zhang, Sun, & Yan, 2014).
Drug Delivery Research
Additionally, morpholinyl- and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid (naproxen) have been synthesized and evaluated for topical drug delivery. This research suggests the potential of morpholine derivatives in enhancing the solubility, lipophilicity, and overall pharmacokinetic profile of drugs, thereby improving their therapeutic efficacy and patient compliance (Rautio et al., 2000).
Eigenschaften
IUPAC Name |
N-[3-(hydroxymethyl)-4-morpholin-4-ylphenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-14(18)15-12-3-4-13(11(9-12)10-17)16-5-7-19-8-6-16/h2-4,9,17H,1,5-8,10H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJUTBXBQOPQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)N2CCOCC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

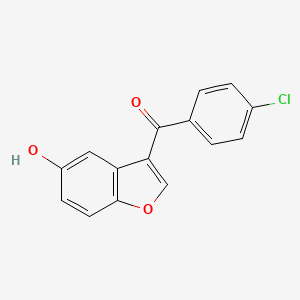
![[2-Chloro-4-(difluoromethyl)phenyl]methanamine](/img/structure/B2897767.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2897770.png)

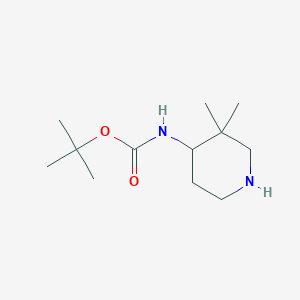
![1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one](/img/structure/B2897774.png)
![N-[(3R,4R)-4-Methoxyoxan-3-yl]prop-2-enamide](/img/structure/B2897776.png)
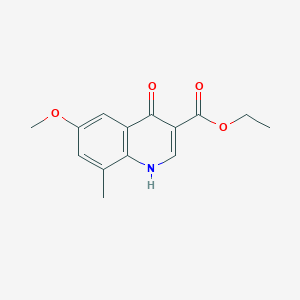
![N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2897778.png)
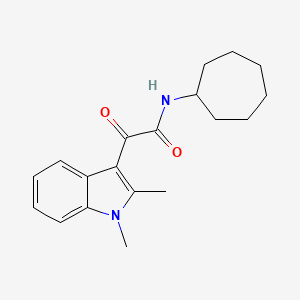
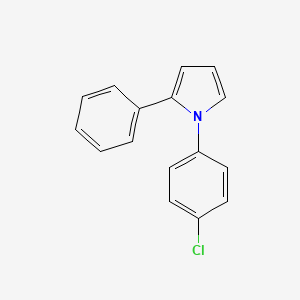
![3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2897782.png)
